molecular formula C17H24Cl3NO2 B2716979 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone CAS No. 251096-61-4

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone

Cat. No.: B2716979
CAS No.: 251096-61-4
M. Wt: 380.73
InChI Key: RDJRWYPYCXYZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is a chemical compound known for its unique structure and properties It features a pyrrole ring substituted with a trichloroacetyl group and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone typically involves the reaction of a pyrrole derivative with trichloroacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetyl chloride: A related compound used in similar synthetic applications.

    Trichloroacetic acid: Another trichloro-substituted compound with different reactivity and applications.

    1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-propanone: A shorter-chain analog with similar chemical properties

Uniqueness

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the development of hydrophobic materials or in studies involving membrane interactions .

Properties

IUPAC Name

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRWYPYCXYZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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